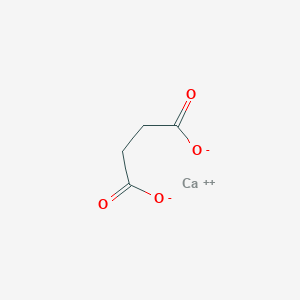
(2R)-2-methylpentan-1-ol
Overview
Description
(2R)-2-Methylpentan-1-ol is an organic compound belonging to the class of alcohols. It is a chiral molecule with the molecular formula C6H14O. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon atom of a six-carbon chain, which also contains a methyl group (-CH3) at the same carbon. The (2R) designation indicates the specific stereochemistry of the molecule, where the hydroxyl group is positioned in the R-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2R)-2-Methylpentan-1-ol can be synthesized through several methods, including:
Reduction of Ketones: One common method involves the reduction of 2-methylpentan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the reducing agent from reacting with water.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), with an appropriate aldehyde, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is typically carried out under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, 2-methylpentan-2-one, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various hydrocarbons, depending on the reducing conditions and reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and other halogenating agents.
Major Products:
Oxidation: 2-Methylpentan-2-one.
Reduction: Various hydrocarbons depending on the specific conditions.
Substitution: Alkyl halides such as 2-methylpentyl chloride.
Scientific Research Applications
(2R)-2-Methylpentan-1-ol has several applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its stereochemistry makes it valuable in the study of enantioselective reactions and chiral catalysis.
Biology: The compound can be used in the study of metabolic pathways involving alcohols and their derivatives.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: It is used as a solvent and intermediate in the production of various chemicals, including fragrances and flavorings.
Mechanism of Action
The mechanism of action of (2R)-2-methylpentan-1-ol depends on its specific application In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and other interactions
Comparison with Similar Compounds
2-Methylpentan-2-ol: Another isomer with a different position of the hydroxyl group.
2-Methylbutan-1-ol: A similar alcohol with a shorter carbon chain.
3-Methylpentan-1-ol: An isomer with the methyl group on the third carbon.
Uniqueness: (2R)-2-Methylpentan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological systems. Its chiral nature makes it particularly valuable in studies of enantioselective processes and chiral recognition.
Properties
IUPAC Name |
(2R)-2-methylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNHSEQQEPMLNI-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348486 | |
| Record name | (2R)-2-Methylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17092-41-0 | |
| Record name | (+)-2-Methyl-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17092-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Methylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentanol, 2-methyl-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
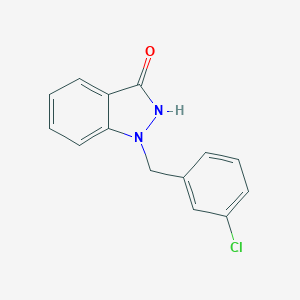
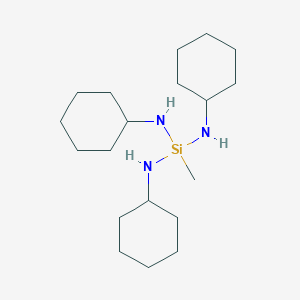
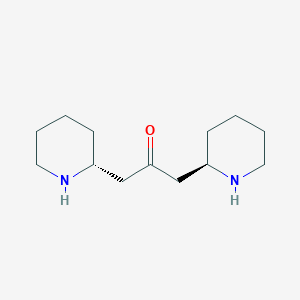


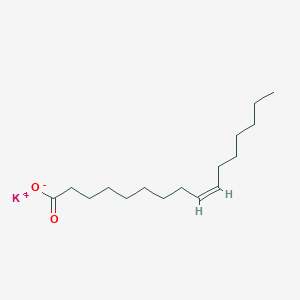
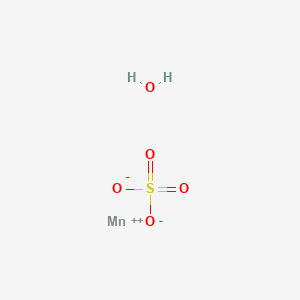




![6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol](/img/structure/B94566.png)
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
